1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5/c1-28-17-9-15(10-18(29-2)20(17)30-3)24-21(27)23-11-13-8-19(26)25(12-13)16-6-4-14(22)5-7-16/h4-7,9-10,13H,8,11-12H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHSLPKNCRLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.34 g/mol. The presence of the fluorine atom in the structure enhances its lipophilicity, which may improve membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.34 g/mol |
| Key Functional Groups | Urea, Pyrrolidinone |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The urea moiety is known to interact with enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially impacting mood disorders.
- Receptor Modulation : The compound may interact with receptors related to pain perception and inflammation, suggesting potential analgesic and anti-inflammatory properties.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, which could be beneficial in treating infections.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential for use in conditions characterized by excessive inflammation.
- Analgesic Effects : Interaction with pain receptors suggests that the compound may have analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of MAO activity, which correlated with increased serotonin levels in animal models .
- Another research article explored the anti-inflammatory effects of similar compounds, showing that they significantly reduced pro-inflammatory cytokines in vitro .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related urea derivatives:
Functional Group Impact on Bioactivity
- 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins compared to methoxy’s electron-donating effects .
- 3,4,5-Trimethoxyphenyl vs. Trifluoromethylphenyl : Trimethoxyphenyl is associated with tubulin polymerization inhibition (e.g., combretastatin analogs), while trifluoromethyl groups are often linked to enhanced blood-brain barrier penetration .
- Urea Linkage vs. Pyrazole Core : Urea derivatives (e.g., target compound) exhibit conformational flexibility, whereas pyrazoles (e.g., ’s 4d) provide rigid scaffolds for selective kinase inhibition .
Hypothesized Pharmacological Profiles
- Metabolic Stability: Fluorine substituents (e.g., 4-fluorophenyl) may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Solubility and Bioavailability : Compounds with smaller substituents (e.g., ’s 345.3 Da derivative) may exhibit better aqueous solubility, whereas bulkier groups (e.g., trifluoromethyl) could limit absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
